Methyl 2-isopropoxy-4-methoxybenzoate

Beschreibung

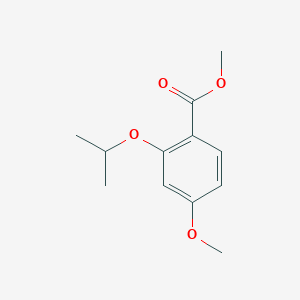

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-methoxy-2-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)16-11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOHCMJJZCADOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations

Strategies for the Preparation of Methyl 2-isopropoxy-4-methoxybenzoate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the esterification of the corresponding carboxylic acid or the alkylation of a suitable precursor.

Esterification Pathways from 2-Isopropoxy-4-methoxybenzoic Acid

The most direct route to this compound is the esterification of 2-Isopropoxy-4-methoxybenzoic acid. bldpharm.comambeed.com This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this type of transformation include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com However, the use of these homogeneous catalysts can lead to challenges in product purification and generate significant waste. mdpi.com

To address these issues, research has focused on the development of solid acid catalysts. For instance, a study on the synthesis of various methyl benzoates utilized a Zr/Ti solid acid catalyst, which demonstrated high activity in the esterification of benzoic acid derivatives with methanol. mdpi.comresearchgate.net These solid catalysts offer the advantage of being easily separable from the reaction mixture and can often be recycled, aligning with the principles of green chemistry. bohrium.com The reaction kinetics of benzoic acid esterification have been studied, with one report indicating a first-order reaction with respect to benzoic acid when catalyzed by p-toluenesulfonic acid. dnu.dp.ua

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Alkylation Reactions in Benzoate (B1203000) Precursor Synthesis

An alternative approach to synthesizing the target molecule involves the alkylation of a precursor benzoate. For example, starting with a dihydroxybenzoate derivative like methyl 2,4-dihydroxybenzoate, selective alkylation can be achieved. One method involves treating the dihydroxybenzoate with an alkylating agent such as methyl iodide in the presence of a base like anhydrous potassium carbonate. prepchem.com This can lead to the formation of the desired methoxy (B1213986) group.

Another relevant example is the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate, which proceeds with high yield. mdpi.com This demonstrates the feasibility of introducing alkyl chains onto a benzoate ring system. The synthesis of methyl 3,5-dichloro-4-methoxybenzoate has been achieved through the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and its methoxy counterpart using dimethyl sulphate. google.com

Advanced Synthetic Approaches for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often requires more advanced synthetic methodologies, including nucleophilic substitution and coupling reactions, as well as stereoselective approaches for chiral compounds.

Nucleophilic Substitution and Coupling Reactions for Substituted Benzoates

Nucleophilic substitution reactions are fundamental in modifying the structure of benzoate esters. Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles have provided insights into the reaction mechanisms. nih.govdocumentsdelivered.com For instance, the reaction of Y-substituted phenyl X-substituted benzoates with anionic nucleophiles has been shown to proceed through an addition intermediate. nih.govdocumentsdelivered.com The nature of the substituents on both the phenyl and benzoate moieties significantly influences the reaction rate and mechanism.

Coupling reactions offer another powerful tool for the synthesis of complex benzoate derivatives. For example, diazonium salts can be coupled with electron-rich compounds like phenols and amines to form colored azo compounds. youtube.com This type of reaction, known as diazo coupling, is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. libretexts.org Furthermore, copper-catalyzed coupling reactions have been utilized for the synthesis of benzoxazoles, which involves the intramolecular O-arylation of a substituted precursor. bohrium.com

The following table summarizes some examples of nucleophilic substitution and coupling reactions for the synthesis of substituted benzoates and related compounds:

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Nucleophilic Substitution | 4-nitrophenyl X-substituted benzoates and anionic nucleophiles | DMSO/H2O | Substituted benzoates | nih.gov |

| Nucleophilic Substitution | Y-substituted phenyl benzoates and butane-2,3-dione monoximate | DMSO/H2O | Substituted benzoates | scispace.com |

| Diazo Coupling | Diazonium salt and phenol | Ice-cold conditions | Azo dye | youtube.com |

| Intramolecular O-arylation | 2-aminophenol and α-keto acids | K2CO3 in water | 2-aryl substituted benzoxazoles | bohrium.com |

Stereoselective and Enantioselective Methodologies for Related Compounds

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules that are often found in natural products and pharmaceuticals. While direct stereoselective synthesis of this compound is not extensively reported, methodologies for related compounds provide valuable insights.

For instance, an enantioselective two-step route to substituted benzo[a]- and indolo[2,3-a]quinolizidines has been developed. nih.govfigshare.comresearchgate.net This process involves a stereoselective cyclocondensation followed by a stereocontrolled cyclization. nih.govfigshare.comresearchgate.net Another example is the asymmetric hydrosilylation of α-oxygenated ketones catalyzed by a Co(OAc)2 complex with a chiral phosphine-amido-oxazoline (PAO) ligand, which produces chiral 1,2-diol derivatives. organic-chemistry.org

The following table highlights some stereoselective and enantioselective reactions for compounds structurally related to benzoates:

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Stereoselective Cyclocondensation | Racemic or prochiral δ-oxo(di)ester and (S)-tryptophanol | - | Oxazolopiperidone lactams | nih.gov |

| Asymmetric Hydrosilylation | α-oxygenated ketones and hydrosilane | Co(OAc)2/chiral PAO ligand | Chiral 1,2-diol derivatives | organic-chemistry.org |

| NHC-catalyzed Radical Dearomatization | Indoles and aldehydes | Thiazolium salt NHC1 and Cs2CO3 | Tetrahydropyrido[1,2-a]indol-6-one derivatives | acs.org |

Reaction Kinetics and Mechanistic Investigations of Related Benzoate Transformations

Understanding the kinetics and mechanisms of reactions involving benzoates is essential for optimizing reaction conditions and controlling product formation. Kinetic studies of the esterification of benzoic acid have shown that the reaction order can be influenced by the catalyst used. dnu.dp.ua For example, the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid was found to be first order with respect to benzoic acid. dnu.dp.ua

The mechanism of nucleophilic substitution at the carbonyl carbon of benzoate esters generally proceeds through a tetrahedral addition-elimination pathway. masterorganicchemistry.com The stability of the leaving group is a critical factor in determining the feasibility of the reaction. The equilibrium of the reaction favors the formation of the weaker base. masterorganicchemistry.com

Density functional theory (DFT) has been employed to study the mechanism and kinetics of the reaction of benzoic acid with hydroxyl radicals. rsc.orgresearchgate.net These studies have shown that the reactions proceed through the formation of pre-reactive complexes, which can alter the reaction energy barriers. rsc.orgresearchgate.net The rate constants for these reactions are influenced by the solvent and the position of substitution on the benzene (B151609) ring. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Environments

The ¹H NMR spectrum of Methyl 2-isopropoxy-4-methoxybenzoate provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronic effects of the substituent groups on the aromatic ring and the aliphatic chains.

The aromatic region of the spectrum is anticipated to display signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C5 position, situated between two electron-donating groups (isopropoxy and methoxy), would likely appear as a doublet. The proton at C3, adjacent to the isopropoxy group, and the proton at C6, ortho to the methoxycarbonyl group, would also present as distinct signals, likely doublets, with their precise chemical shifts determined by the combined inductive and resonance effects of the substituents.

The aliphatic region would feature signals for the isopropoxy and the two methoxy (B1213986) groups. The isopropoxy group would give rise to a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shift of the methine proton would be further downfield due to its proximity to the electronegative oxygen atom. The methyl protons of the ester and the methoxy group at C4 would each appear as singlets, with their distinct chemical shifts allowing for unambiguous assignment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C5) | 6.3-6.5 | d |

| Aromatic H (C3) | 6.4-6.6 | d |

| Aromatic H (C6) | 7.7-7.9 | d |

| Isopropoxy -CH | 4.4-4.6 | sept |

| Isopropoxy -CH₃ | 1.3-1.4 | d |

| Ester -OCH₃ | 3.8-3.9 | s |

| Methoxy -OCH₃ | 3.7-3.8 | s |

¹³C NMR Spectral Interpretation and Carbon Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule.

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 165-175 ppm. The aromatic carbons attached to oxygen atoms (C2 and C4) would also exhibit downfield shifts due to the deshielding effect of the oxygen. The remaining aromatic carbons (C1, C3, C5, and C6) would resonate at chemical shifts influenced by the electronic nature of their attached substituents.

In the aliphatic region, the methine carbon of the isopropoxy group would appear at a lower field than the methyl carbons due to its direct attachment to oxygen. The two equivalent methyl carbons of the isopropoxy group and the carbons of the ester and methoxy groups will each produce a distinct signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 166-168 |

| C2 (Aromatic) | 158-160 |

| C4 (Aromatic) | 162-164 |

| C6 (Aromatic) | 122-124 |

| C1 (Aromatic) | 115-117 |

| C5 (Aromatic) | 100-102 |

| C3 (Aromatic) | 105-107 |

| Isopropoxy -CH | 70-72 |

| Ester -OCH₃ | 51-53 |

| Methoxy -OCH₃ | 55-57 |

| Isopropoxy -CH₃ | 21-23 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unequivocally establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the signal for the isopropoxy methine proton would show a cross-peak with the signal for the isopropoxy methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This allows for piecing together the molecular fragments. For example, correlations would be expected between the ester methyl protons and the carbonyl carbon, and between the aromatic protons and the neighboring and geminal carbons, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while the C-H stretching vibrations of the aromatic and aliphatic groups would be found around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2980 | Medium-Strong |

| C=O (Ester) | 1720-1740 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Weak |

| C-O (Ester/Ether) | 1000-1300 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O give strong signals in the IR spectrum, non-polar or symmetric vibrations often result in strong Raman scattering. In the case of this compound, the aromatic ring vibrations, particularly the symmetric "breathing" mode, would be expected to show a strong signal in the Raman spectrum. The C-H and C-C stretching vibrations of the aliphatic groups would also be observable. The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental formula of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₁₂H₁₆O₄, the theoretical exact mass can be calculated.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would ionize the molecule, most commonly forming the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The measured mass of these ions allows for the experimental confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass for HRMS Analysis of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M] | C₁₂H₁₆O₄ | 224.10486 |

| [M+H]⁺ | C₁₂H₁₇O₄⁺ | 225.11214 |

| [M+Na]⁺ | C₁₂H₁₆NaO₄⁺ | 247.09408 |

| [M+K]⁺ | C₁₂H₁₆KO₄⁺ | 263.06799 |

This table presents the calculated exact masses for the neutral molecule and its common adducts, which are foundational for HRMS-based structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. For this compound, GC-MS serves two primary purposes: confirming the compound's identity through its mass spectrum and assessing its purity by detecting any potential impurities.

In a typical GC-MS analysis, the compound would be separated on a capillary column and then subjected to electron ionization (EI). The resulting mass spectrum displays a characteristic fragmentation pattern that acts as a molecular fingerprint. Key expected fragments for this compound would arise from the loss of the ester methyl group (-•OCH₃), the isopropoxy group (-•OCH(CH₃)₂), or the entire ester functional group. The molecular ion peak (M⁺•) at m/z = 224 would also be a critical identifier, though its intensity may vary.

Electronic Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the electron-donating methoxy and isopropoxy groups, along with the electron-withdrawing methyl ester group, influences the energy of the π → π* transitions.

The absorption spectrum is expected to show characteristic bands typical of substituted benzene derivatives. The positions of the primary (E2-band) and secondary (B-band) absorption maxima are sensitive to the substitution pattern. For comparison, similar compounds like methyl 4-methoxybenzoate (B1229959) exhibit absorption maxima in the range of 250-260 nm. The additional isopropoxy group at the 2-position in the target molecule would be expected to cause a slight bathochromic (red) shift in the absorption maxima due to increased electron donation into the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

While specific X-ray crystallography data for this compound is not publicly available, analysis of closely related structures, such as substituted methyl benzoates, provides valuable insights into the likely solid-state conformation.

Conformational Analysis and Torsional Angles

The molecular architecture of this compound is defined by several key torsional angles. The most significant of these describe the orientation of the ester, methoxy, and isopropoxy substituents relative to the plane of the benzene ring.

Based on analyses of analogous structures, the ester group is generally expected to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, the presence of the bulky isopropoxy group at the ortho position would likely induce some steric strain, potentially causing the ester group to twist slightly out of the plane. The torsional angle (C2-C1-C=O) would quantify this deviation. Similarly, the orientation of the isopropoxy and methoxy groups is described by their respective torsional angles relative to the ring.

In-depth Analysis of this compound Reveals Limited Publicly Available Crystallographic Data

Despite significant interest in the structural characteristics of benzoate (B1203000) derivatives, a comprehensive search of publicly accessible scientific databases and literature reveals a notable absence of detailed crystallographic studies for the specific compound, this compound. Consequently, a definitive analysis of its intermolecular interactions and crystal packing motifs remains elusive at this time.

While research into the solid-state structures of substituted benzoates is an active area of investigation, providing valuable insights into how molecular architecture influences material properties, specific data for this compound is not currently available in the public domain. This includes a lack of published single-crystal X-ray diffraction data, which is the gold standard for determining the precise three-dimensional arrangement of molecules in a crystalline solid.

In the absence of such experimental data, a detailed discussion of the specific intermolecular forces, such as hydrogen bonds, van der Waals interactions, and potential π-stacking, that govern the supramolecular assembly of this compound cannot be provided. The unique interplay of the isopropoxy, methoxy, and methyl ester functional groups is expected to dictate a specific and complex network of interactions, leading to distinct crystal packing motifs. However, without experimental validation, any description would be purely speculative and fall outside the scope of a scientifically rigorous article.

It is important to note that information on structurally related compounds is available. For instance, studies on other substituted methoxybenzoate derivatives have detailed various intermolecular interactions. However, it is a fundamental principle of crystallography and materials science that even minor alterations to a molecule's substituent groups can lead to significant changes in its crystal packing and, by extension, its physical properties. Therefore, extrapolating data from analogous but non-identical compounds would be scientifically unsound and has been avoided in this article.

This lack of specific data for this compound highlights a gap in the current body of scientific literature and presents an opportunity for future research. A thorough crystallographic investigation would be necessary to elucidate its structural chemistry, providing valuable data for chemists and materials scientists. Such a study would enable the creation of detailed data tables outlining bond lengths, bond angles, and torsion angles, as well as a comprehensive analysis of the intermolecular forces at play.

Until such research is conducted and published, the scientific community must await a definitive characterization of the intermolecular interactions and crystal packing motifs of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium to large-sized molecules. DFT calculations determine the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction.

A crucial first step in any computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. For Methyl 2-isopropoxy-4-methoxybenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Studies on related p-n-alkoxy benzoic acids have successfully employed DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to obtain optimized geometries that confirm the formation of specific molecular conformations and intermolecular interactions like hydrogen bonding. researchgate.net The energetic landscape, or potential energy surface, can also be mapped to identify stable conformers and the energy barriers for rotation around single bonds, for instance, the rotation of the isopropoxy or methoxy (B1213986) groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would require a specific DFT calculation.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (ester) bond length | ~1.36 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ether) bond length | ~1.37 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-C-C (aromatic) bond angle | ~120° |

| O-C=O (ester) bond angle | ~125° |

| C-O-C (ether) bond angle | ~118° |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) species. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl group and the methoxy and isopropoxy groups, as these are the most electronegative atoms with lone pairs of electrons. aip.orgresearchgate.net These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would likely be localized on the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites for nucleophilic attack. dergipark.org.tr MEP analysis is a standard component of computational studies on alkoxy benzoic acids to understand their chemical reactivity. aip.org

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small HOMO-LUMO gap indicates high reactivity and lower stability. researchgate.net In studies of related molecules, the HOMO-LUMO gap is consistently calculated to assess chemical activity. dntb.gov.ua For this compound, the electron-donating nature of the alkoxy groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted methyl benzoate (B1203000), thus suggesting higher reactivity.

Table 2: Representative Frontier Orbital Energies and Related Parameters (Illustrative) Note: These values are for illustrative purposes, based on typical ranges for similar aromatic esters.

| Parameter | Illustrative Value | Interpretation |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates chemical stability and reactivity |

| Ionization Potential (I ≈ -EHOMO) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.5 eV | Energy released when an electron is added |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. wisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de

This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer (ICT). For this compound, NBO analysis would reveal interactions between the lone pairs on the oxygen atoms of the alkoxy groups (donor NBOs) and the antibonding π* orbitals of the aromatic ring and the carbonyl group (acceptor NBOs). The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from the oxygen atoms into the π-system. wisc.edu This delocalization is a key factor in the stability of the molecule and influences its electronic properties. Such analyses are routinely performed on alkoxy benzoic acid systems to understand their stability. researchgate.netaip.org

Reactivity Descriptors: Fukui Functions and Local Softness Analysis

While MEP provides a qualitative picture of reactivity, DFT-based reactivity descriptors offer a quantitative measure. Fukui functions and local softness are powerful tools for identifying the most reactive sites within a molecule.

The Fukui function, f(r) , measures the change in electron density at a specific point r when the total number of electrons in the system changes. It helps to distinguish reactivity for nucleophilic, electrophilic, and radical attacks:

f+(r) : for nucleophilic attack (addition of an electron).

f-(r) : for electrophilic attack (removal of an electron).

f0(r) : for radical attack.

The site with the highest value of the respective Fukui function is predicted to be the most reactive for that type of attack.

Local softness, s(r) , is related to the Fukui function and the global softness of the molecule. It also helps in predicting the most reactive sites. A higher value of local softness at a particular atomic site indicates higher reactivity at that site. In computational studies of similar aromatic compounds, Fukui functions are used to pinpoint the atoms most susceptible to attack. researchgate.net For this compound, these analyses would likely identify the carbonyl carbon as a primary site for nucleophilic attack and specific carbons on the aromatic ring as sites for electrophilic attack, depending on the directing effects of the alkoxy substituents.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it is influenced by its surrounding environment, particularly different solvents.

Conformational Flexibility:

The flexibility of this compound arises from the ability of its substituent groups—the methyl ester, isopropoxy, and methoxy groups—to rotate around their single bonds connected to the benzene (B151609) ring. MD simulations can map the potential energy surface of the molecule as a function of these rotations, identifying the most stable (low-energy) conformations and the energy barriers between them.

The rotation of the isopropoxy group relative to the benzene ring.

The orientation of the methoxy group.

The rotation of the methyl ester group.

Illustrative Table of Conformational Analysis Data from a Hypothetical MD Simulation:

| Dihedral Angle | Description | Predicted Stable Conformation(s) (degrees) | Energy Barrier (kcal/mol) |

| C(1)-C(2)-O-C(isopropyl) | Rotation of the isopropoxy group | ~90° and ~270° | 2.5 - 4.0 |

| C(3)-C(4)-O-C(methyl) | Rotation of the methoxy group | ~0° and ~180° | 1.5 - 3.0 |

| C(2)-C(1)-C(=O)-O | Rotation of the methyl ester group | Planar with the ring (~0° or ~180°) | 4.0 - 6.0 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a detailed MD simulation study. Actual values would require specific computational experiments.

Solvent Effects:

The solvent environment can have a profound impact on the conformational equilibrium of this compound. MD simulations can be performed with the molecule solvated in explicit solvent molecules (e.g., water, ethanol (B145695), hexane) to observe these effects directly.

Polar Solvents (e.g., Water, Ethanol): In polar solvents, conformations that expose the more polar parts of the molecule (the ester and ether oxygen atoms) to the solvent may be favored. Hydrogen bonding between the solvent and the oxygen atoms of the ester and ether groups can stabilize certain conformations. The increased polarity of the solvent can lead to stronger electrostatic interactions, potentially altering the preferred dihedral angles of the substituent groups.

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, intramolecular interactions, such as van der Waals forces and steric hindrance, will be the dominant factors in determining the conformational preferences. The molecule may adopt a more compact conformation in a nonpolar environment.

By analyzing the trajectories from MD simulations in different solvents, researchers can quantify changes in the population of different conformers, providing insight into how the solvent modulates the molecule's flexibility and shape.

Structure-Property Relationship (SPR) Modeling (excluding direct chemical/physical properties)

Structure-Property Relationship (SPR) modeling, which includes Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical correlation between the chemical structure of a molecule and its properties. For this compound, SPR models could be developed to predict a wide range of properties, such as its biological activity, environmental fate, or material properties, without directly measuring them.

The development of an SPR model involves several key steps:

Data Collection: A dataset of molecules with known properties of interest is compiled. For a predictive model for a class of compounds including this compound, this would involve synthesizing and testing a series of related analogs.

Descriptor Calculation: A large number of numerical descriptors that characterize the molecular structure are calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the measured property. The model is then rigorously validated to ensure its predictive power for new, untested molecules.

For this compound, important descriptors would likely include those related to its size and shape (influenced by the isopropoxy group), its electronic properties (due to the electron-donating methoxy and isopropoxy groups and the electron-withdrawing ester group), and its hydrogen bonding capacity.

Illustrative Table of Molecular Descriptors for SPR Modeling:

| Descriptor Type | Descriptor Name | Description | Potential Influence on Properties |

| Topological | Wiener Index | A measure of the molecule's branching. | Can correlate with transport properties. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Related to solubility and interactions with other molecules. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in polar solvents. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's reactivity and electron-donating ability. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, important for biological activity and environmental fate. |

Note: This table provides examples of descriptors that would be relevant for developing an SPR model for this compound and related compounds.

By developing robust SPR models, it becomes possible to computationally screen virtual libraries of related compounds to identify candidates with desired properties, thereby guiding and accelerating the process of chemical research and development.

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Design and Synthesis of Substituted Methyl 2-Isopropoxy-4-Methoxybenzoate Analogues

Halogenation and Amination on the Benzoate (B1203000) Ring

The introduction of halogens and amino groups onto the aromatic ring of this compound has been a key strategy in the synthesis of new analogues. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

Modifications to the Ester Moiety (e.g., Ethyl vs. Methyl)

The ester group of this compound is another critical site for structural variation. The substitution of the methyl group with an ethyl group, for instance, can impact the compound's lipophilicity and metabolic stability. The synthesis of the corresponding ethyl ester, ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride, has been achieved by reacting 2-isopropoxy-4-methoxy-benzonitrile with anhydrous ethanol (B145695) in the presence of hydrogen chloride gas. This straightforward method provides the ethyl ester analogue in high yield, enabling further comparative studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |

| Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride | C12H18ClNO3 | 273.75 | 2-isopropoxy-4-methoxy-benzonitrile |

| Ethyl 4-isopropoxybenzoate | C12H16O3 | 208.25 | 4-isopropoxy-benzoic acid |

Variations of the Alkoxy Substituents (Isopropoxy and Methoxy)

The isopropoxy and methoxy (B1213986) groups on the benzoate ring are defining features of the molecule. Altering these alkoxy substituents, for example by changing their chain length or branching, can provide valuable insights into the SAR of this compound class. These modifications can influence the molecule's conformation and its ability to interact with biological targets.

Construction of Complex Molecular Scaffolds Incorporating the 2-Isopropoxy-4-Methoxybenzoate Motif

The 2-isopropoxy-4-methoxybenzoate unit has proven to be a valuable building block in the construction of more complex molecular architectures. Its inherent chemical functionality allows for its integration into a variety of larger scaffolds, including heterocyclic systems and multicyclic structures.

Integration into Heterocyclic Systems (e.g., Indole, Pyridine)

The incorporation of the 2-isopropoxy-4-methoxybenzoate motif into heterocyclic ring systems like indoles and pyridines has been an area of active research. These efforts aim to combine the properties of the benzoate moiety with the diverse biological activities often associated with these nitrogen-containing heterocycles.

Incorporation into Multicyclic Architectures (e.g., Blestriarene C precursors)

The structural features of 2-isopropoxy-4-methoxybenzoate make it a suitable precursor for the synthesis of complex, multicyclic molecules. Notably, it has been utilized in synthetic approaches towards Blestriarene C, a macrocyclic compound with a unique three-dimensional structure. The strategic use of this benzoate derivative facilitates the assembly of the larger, intricate architecture of the target molecule.

Structure-Chemical Reactivity Relationships

The reactivity of "this compound" in chemical reactions is intrinsically linked to the electronic and steric characteristics of its substituents. The spatial arrangement and electronic nature of the 2-isopropoxy and 4-methoxy groups on the benzene (B151609) ring, as well as the methyl ester group, dictate the molecule's susceptibility to various transformations, most notably hydrolysis.

The alkaline hydrolysis of esters, a well-studied reaction, typically proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon and the steric hindrance around the reaction center. Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. sigmaaldrich.comzenodo.org Conversely, electron-donating groups decrease the electrophilicity, leading to a slower reaction rate. zenodo.org

The 4-methoxy group, being in the para position, is expected to exert a significant electron-donating effect through resonance, which would tend to decrease the rate of alkaline hydrolysis compared to unsubstituted methyl benzoate. nih.gov This is because the increased electron density on the carbonyl carbon makes it less attractive to the incoming nucleophile (e.g., a hydroxide (B78521) ion). sigmaaldrich.com

The 2-isopropoxy group, being in the ortho position, introduces both electronic and steric effects. Electronically, it also acts as an electron-donating group via resonance. However, its primary influence on reactivity is often steric. rsc.org The bulky isopropoxy group can sterically hinder the approach of a nucleophile to the ester's carbonyl group, thereby slowing down the reaction rate. This "ortho-effect" is a common phenomenon in substituted benzoic acid derivatives and can significantly impact reactivity, often more than electronic effects from the same position. Studies on the hydrolysis of sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate (B1236764), have shown that steric factors can be the dominant influence on the reaction rate. rsc.org

Therefore, for "this compound," the combined electron-donating effects of the 4-methoxy group and the steric hindrance from the 2-isopropoxy group are expected to make the compound significantly less reactive towards alkaline hydrolysis compared to unsubstituted methyl benzoate or monosubstituted methoxybenzoates.

Below is a data table comparing the second-order rate constants (k) for the alkaline hydrolysis of some relevant substituted methyl benzoates.

| Compound | Substituent Position | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate (k/k₀) | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Unsubstituted | 1.8 x 10⁻³ | 1.00 | nih.gov |

| Methyl m-methoxybenzoate | meta | 2.5 x 10⁻³ | 1.39 | nih.gov |

| Methyl p-methoxybenzoate | para | 0.9 x 10⁻³ | 0.50 | nih.gov |

| Methyl o-methoxybenzoate | ortho | 0.5 x 10⁻³ | 0.28 | nih.gov |

| Methyl 2,4,6-trimethylbenzoate | ortho, para, ortho | Very Slow | << 1 | rsc.org |

The data clearly illustrates the impact of substituent position on reactivity. The meta-methoxy substituent slightly increases the rate, likely due to the dominance of its electron-withdrawing inductive effect at this position. In contrast, the para-methoxy group, where the electron-donating resonance effect is maximized, halves the reaction rate compared to the unsubstituted ester. nih.gov The ortho-methoxy group causes an even greater reduction in the rate, which can be attributed to a combination of its electron-donating resonance effect and steric hindrance. nih.gov

The extremely slow hydrolysis of methyl 2,4,6-trimethylbenzoate highlights the profound impact of steric hindrance from multiple ortho substituents. rsc.org Based on these findings, it is reasonable to predict that the rate of hydrolysis for "this compound" would be even lower than that of methyl o-methoxybenzoate, due to the greater steric bulk of the isopropoxy group compared to a methoxy group, in addition to the deactivating effect of the 4-methoxy group.

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents with reaction rates. However, it is not directly applicable to ortho-substituted compounds due to the complication of steric effects. For polysubstituted systems like "this compound," predicting the precise reaction rate is complex and would likely require specific experimental kinetic studies.

In Vitro Biological Activity and Mechanistic Investigations

Target Identification and Engagement at the Molecular Level

The initial steps in characterizing a new chemical entity involve identifying its molecular targets and understanding the nature of its engagement with these targets. For derivatives of methoxybenzoic acid, this often involves enzyme inhibition and receptor binding studies.

Enzyme Inhibition Studies

The substitution pattern of methoxybenzoate derivatives significantly influences their enzyme inhibitory potential. Studies on various methoxy (B1213986) benzoin (B196080) and benzil (B1666583) analogs have revealed a broad spectrum of activity against several key enzymes. For instance, certain methoxy benzoin derivatives have demonstrated notable inhibitory effects on enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. acgpubs.org This suggests a potential role for these compounds in modulating metabolic pathways related to glucose homeostasis.

Furthermore, investigations into cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have shown that some methoxy benzoin analogs can act as inhibitors. acgpubs.org Molecular docking analyses have indicated that these compounds can achieve favorable binding affinities within the active sites of these enzymes. nih.gov Specifically, compounds with certain substitution patterns have shown IC50 values that are comparable to or even better than standard inhibitors. acgpubs.org The inhibition of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis, has also been observed with some of these derivatives. acgpubs.org

The metabolic pathways of related compounds are influenced by their structural features. For example, the presence of a free hydroxyl group at the benzylic position in methoxy benzoins is thought to contribute to their antioxidant properties, which can indirectly affect enzymatic processes by mitigating oxidative stress. acgpubs.org The conversion of benzoins to benzils and stilbenoids through oxidation and reduction, respectively, alters their biological activity, indicating that the core chemical structure is a key determinant of enzyme interaction. acgpubs.org

Table 1: Enzyme Inhibitory Activity of Methoxy Benzoin/Benzil Derivatives

| Compound Type | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Methoxy Benzoin Derivatives | α-Amylase | Inhibitory activity observed | acgpubs.org |

| Methoxy Benzoin Derivatives | α-Glucosidase | Potent inhibition with low IC50 values | acgpubs.org |

| Methoxy Benzoin Derivatives | Acetylcholinesterase (AChE) | Good binding affinity in docking studies | acgpubs.orgnih.gov |

| Methoxy Benzoin Derivatives | Butyrylcholinesterase (BChE) | Effective inhibition observed | acgpubs.org |

| Methoxy Benzoin/Benzil Derivatives | Tyrosinase | Inhibitory activity demonstrated | acgpubs.org |

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor and are crucial for screening potential drug candidates. merckmillipore.comnih.gov These assays typically involve a competitive binding format where the compound of interest competes with a radiolabeled ligand of known affinity. nih.gov The resulting data, often expressed as an IC50 value, provides a quantitative measure of the compound's ability to modulate receptor activity. nih.gov

Biochemical Pathway Modulation and Signaling Cascade Perturbations

Beyond direct enzyme or receptor interactions, small molecules can exert their effects by modulating complex biochemical pathways. A notable example is the inhibition of tubulin polymerization, a critical process for cell division, by various chemical agents.

Pyrrole (B145914) derivatives, which can be considered structurally related to substituted benzoates in the context of aromatic scaffolds, have been extensively studied as tubulin polymerization inhibitors. nih.govnih.govmdpi.com Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, for instance, have been shown to potently inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This interaction disrupts the formation of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.commdpi.com

The structure-activity relationship (SAR) studies of these pyrrole derivatives have revealed that specific substitutions on the aryl rings are crucial for their anti-tubulin activity. nih.gov For example, the presence of a 3,4,5-trimethoxyphenyl moiety is often a key feature for potent inhibition. nih.govnih.gov The introduction of different functional groups allows for the fine-tuning of activity, highlighting the importance of the electronic and steric properties of the substituents. nih.gov These findings suggest that appropriately substituted benzoate (B1203000) derivatives could potentially interfere with tubulin dynamics, a hypothesis that warrants further investigation.

Table 2: Tubulin Polymerization Inhibition by Related Pyrrole Derivatives

| Compound Class | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|

| 3-Aroyl-1-arylpyrrole (ARAP) derivatives | Inhibition of tubulin polymerization | Cell cycle arrest at G2/M phase, apoptosis | nih.govnih.gov |

| Pyrrole-based carboxamides | Targeting the colchicine-binding site on tubulin | Disruption of microtubule assembly | mdpi.com |

| Pyrrolonaphthoxazepines | Interference with tubulin polymerization | Anti-proliferative and pro-apoptotic effects | mdpi.com |

Cell-Free Mechanistic Studies and Biochemical Assays

Cell-free systems provide a powerful platform for dissecting the molecular mechanisms of action of bioactive compounds without the complexity of a cellular environment. nih.gov These systems are particularly useful for studying bioisosteric replacements, a strategy in drug design where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. drughunter.com

The concept of bioisosterism is highly relevant to the study of benzoate derivatives. For example, the amide group in benzamides has been replaced with various bioisosteres, such as thioamides and selenoamides, to probe the structural requirements for biological activity. nih.gov In some cases, these replacements have been shown to retain or even enhance activity, providing valuable insights into the key interactions between the molecule and its target. nih.gov

Cell-free assays can be employed to directly measure the impact of such modifications on target engagement. For instance, if a compound is hypothesized to inhibit a particular enzyme, a cell-free enzyme assay can be used to quantify the inhibitory potency of a series of bioisosteric analogues. This approach allows for a direct correlation between structural changes and mechanistic effects, guiding the rational design of more effective compounds. drughunter.com

In Vitro Antimicrobial or Antifungal Activity Evaluation

The increasing prevalence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Benzoic acid and its derivatives have long been known for their preservative properties, and recent studies have explored the antimicrobial potential of more complex analogues. researchgate.net

Esters of benzoic acid have demonstrated notable antifungal activity against various strains of Candida albicans. nih.govresearchgate.net The structure of the ester, including the nature of both the acidic and alcoholic moieties, significantly influences its efficacy. nih.gov For instance, studies have shown that certain methyl esters of substituted cinnamic and benzoic acids exhibit significant antifungal effects, with Minimum Inhibitory Concentration (MIC) values in the range of 128 µg/mL against C. albicans. nih.gov

The presence of methoxy groups on the aromatic ring can also contribute to the antimicrobial activity. For example, 6-methoxy-1H-indole-2-carboxylic acid, produced by a bacterial strain, has shown promising antifungal properties. nih.gov Similarly, other methoxy-containing compounds have been investigated for their activity against a range of bacteria and fungi. acgpubs.org The evaluation of isopropoxy-methoxybenzoate derivatives and their close analogues is therefore a logical step in the discovery of new antimicrobial agents.

Table 3: In Vitro Antifungal Activity of Related Benzoic Acid Esters

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl Caffeate | Candida albicans | 128 | nih.gov |

| Methyl 2-Nitrocinnamate | Candida albicans | 128 | nih.gov |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 | nih.gov |

Applications As Chemical Intermediates and Building Blocks in Advanced Synthesis

Utility in the Synthesis of Natural Products and their Analogues

There is no documented evidence in the surveyed literature of Methyl 2-isopropoxy-4-methoxybenzoate being employed as a starting material or intermediate in the total synthesis of any known natural products or their synthetic analogues. Research in this field often highlights the use of structurally related, but distinct, building blocks. For instance, compounds with similar substitution patterns on a benzene (B151609) ring are integral to various natural product syntheses, but the specific combination found in this compound does not appear in prominent synthetic routes described in the available literature.

Role in the Development of Medicinal Chemistry Scaffolds

The development of novel medicinal chemistry scaffolds is a vibrant area of research. However, the role of this compound in this field appears to be undocumented. While derivatives of benzoic acid are fundamental scaffolds in numerous pharmacologically active compounds, the specific substitution pattern of this ester has not been identified as a key component in the design or synthesis of new medicinal scaffolds according to the available data. For example, the synthesis of the anticancer drug Gefitinib utilizes methyl 3-hydroxy-4-methoxybenzoate, a positional isomer, highlighting the specificity of starting materials in pharmaceutical synthesis.

Contribution to the Construction of Functional Organic Materials (e.g., liquid crystalline structural motifs)

The synthesis of functional organic materials, including liquid crystals, often relies on molecules with specific geometric and electronic properties. While substituted benzoates are known to be incorporated into liquid crystalline structures, there is no specific mention in the scientific literature of this compound being used as a precursor or a core structural motif for such materials. Research in this area details the use of other substituted phenols and benzoates in the formation of polymers and other materials with liquid crystalline properties, but does not include the title compound.

Future Research Directions and Unexplored Avenues

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The synthesis of aromatic esters like Methyl 2-isopropoxy-4-methoxybenzoate traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic routes.

Key areas of focus include:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents such as water or supercritical fluids, and employing reusable solid acid catalysts or biocatalysts like lipases can significantly reduce the environmental impact. nih.govrsc.org Enzymatic catalysis, in particular, offers high selectivity and operates under mild conditions, presenting a competitive alternative to chemical methods. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net Solvent-free phase transfer catalysis (PTC) coupled with microwave activation has shown promise for the synthesis of other aromatic esters. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Cross-Dehydrogenative Coupling (CDC) reactions, for instance, are being explored as sustainable strategies due to their high atom economy. labmanager.comeurekalert.org

| Synthetic Approach | Key Advantages | References |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | nih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, lower energy consumption. | nih.govresearchgate.net |

| Cross-Dehydrogenative Coupling | High atom economy, minimizes waste. | labmanager.comeurekalert.org |

Advanced Computational Design of Novel Analogues with Predicted Activities

Computational chemistry and in silico modeling offer powerful tools to predict the properties and biological activities of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.govnih.gov

Future computational studies on this compound could involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to establish a correlation between the structural features of benzoate (B1203000) derivatives and their biological activities. nih.gov This allows for the prediction of the activity of newly designed analogues.

Molecular Docking: If a biological target is hypothesized or identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its analogues with the target protein. openmedicinalchemistryjournal.com

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits for further experimental validation. openmedicinalchemistryjournal.comqima-lifesciences.com

| Computational Method | Application | Potential Outcome |

| QSAR | Predict biological activity based on chemical structure. | Identification of key structural features for desired activity. |

| Molecular Docking | Simulate binding of a molecule to a biological target. | Prediction of binding affinity and interaction mode. |

| Virtual Screening | Screen large libraries of compounds against biological targets. | Identification of potential lead compounds for further development. |

Exploration of Undiscovered In Vitro Biological Activities and Modes of Action

The biological profile of this compound remains largely unexplored. A systematic in vitro screening of this compound against a diverse range of biological targets is a crucial next step.

Potential areas for investigation include:

Antimicrobial and Antifungal Activity: Given that some benzoate derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is warranted. acs.orgresearchgate.net

Anticancer Activity: The antiproliferative effects of this compound could be evaluated against various cancer cell lines. nih.govresearchgate.netnih.gov Understanding the structure-activity relationship (SAR) is crucial for optimizing potency. acs.org

Enzyme Inhibition: Screening against a panel of enzymes could reveal novel inhibitory activities. For instance, fungal CYP53 enzymes, which are involved in phenolic detoxification, have been identified as promising targets for benzoate derivatives. acs.orgresearchgate.net

Mechanism of Action Studies: For any confirmed biological activity, elucidating the underlying mechanism of action is essential for further development.

Derivatization for Enhanced Chemical Properties and Functionalization

The chemical structure of this compound provides multiple sites for derivatization, allowing for the fine-tuning of its physicochemical properties and the introduction of new functionalities. libretexts.orgmdpi.com

Future research in this area could focus on:

Modification of the Ester Group: Hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a handle for the synthesis of a wide range of amides and other esters with potentially improved biological activity or altered physical properties.

Substitution on the Aromatic Ring: The aromatic ring can be further functionalized through electrophilic substitution reactions, introducing groups that could enhance biological activity or modulate properties like solubility and stability.

Alteration of the Alkoxy Groups: The isopropoxy and methoxy (B1213986) groups can be modified to explore their role in the compound's activity and to introduce new interaction points with biological targets.

Investigation of Reaction Mechanisms and Intermediates for Optimized Syntheses

Key research avenues include:

Mechanistic Studies of Esterification: Investigating the mechanism of the esterification reaction, for example, through isotopic labeling studies, can provide insights into the rate-determining steps and the role of catalysts. acs.org A plausible mechanism for the Fischer esterification of benzoic acid involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. youtube.comtcu.edu

Identification of Intermediates and Byproducts: Characterizing any intermediates and byproducts formed during the synthesis can help in refining the reaction conditions to maximize the yield of the desired product.

Kinetic Modeling: Developing a kinetic model for the synthesis can aid in the prediction of reaction outcomes under different conditions and facilitate process scale-up. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.